![molecular formula C17H16ClNO2 B4412492 N-(1,3-benzodioxol-5-ylmethyl)-3-phenyl-2-propyn-1-amine hydrochloride](/img/structure/B4412492.png)
N-(1,3-benzodioxol-5-ylmethyl)-3-phenyl-2-propyn-1-amine hydrochloride
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-3-phenyl-2-propyn-1-amine hydrochloride, also known as BPAP, is a novel psychoactive compound that has been gaining attention in the scientific community due to its potential therapeutic applications. BPAP belongs to the class of compounds known as phenylpropylamines and has a similar chemical structure to amphetamines. However, BPAP has been found to have a unique mechanism of action that sets it apart from other psychoactive compounds.
Mechanism of Action
The exact mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-phenyl-2-propyn-1-amine hydrochloride is not fully understood. However, it is believed to act as a selective dopamine receptor agonist. This compound has been found to have a higher affinity for the D3 dopamine receptor than for other dopamine receptors. This unique selectivity may be responsible for its neuroprotective effects.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. In addition to its neuroprotective effects, this compound has been found to increase the release of dopamine in the brain. This increase in dopamine release may be responsible for its ability to improve motor function in animal models of Parkinson's disease. This compound has also been found to have antidepressant effects and has been shown to increase the levels of serotonin and norepinephrine in the brain.
Advantages and Limitations for Lab Experiments
N-(1,3-benzodioxol-5-ylmethyl)-3-phenyl-2-propyn-1-amine hydrochloride has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. This compound has also been found to have low toxicity and does not produce significant side effects in animal models. However, one limitation of this compound is that it has a relatively short half-life in the body, which may limit its therapeutic potential.
Future Directions
There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-3-phenyl-2-propyn-1-amine hydrochloride. One area of research is in the development of new therapies for Parkinson's disease. This compound has shown promise as a neuroprotective agent and may be useful in slowing the progression of the disease. Another area of research is in the treatment of depression. This compound has been found to have antidepressant effects and may be useful in the development of new antidepressant drugs. Finally, this compound may have potential as a cognitive enhancer and may be useful in the treatment of cognitive disorders such as Alzheimer's disease.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-3-phenyl-2-propyn-1-amine hydrochloride has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is in the treatment of Parkinson's disease. This compound has been found to have a neuroprotective effect on dopaminergic neurons, which are the cells that are damaged in Parkinson's disease. This compound has also been found to improve motor function in animal models of Parkinson's disease.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-phenylprop-2-yn-1-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2.ClH/c1-2-5-14(6-3-1)7-4-10-18-12-15-8-9-16-17(11-15)20-13-19-16;/h1-3,5-6,8-9,11,18H,10,12-13H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWHRQFENJMQMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNCC#CC3=CC=CC=C3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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